molecular formula C15H14O2S B1315885 2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone CAS No. 63762-91-4

2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone

Cat. No.: B1315885
CAS No.: 63762-91-4
M. Wt: 258.3 g/mol
InChI Key: GANNMCDACNUVDQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone is an organic compound with diverse applications in scientific research. It is characterized by the presence of a methoxyphenyl group and a phenylethanone moiety connected via a sulfanyl linkage. This compound is valuable in various fields such as organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone typically involves the alkylation of 3-methoxythiophenol with 2-bromo-1-phenylethanone. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide at room temperature. The resulting product is obtained in good yield and can be purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone is utilized in several scientific research areas:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one
  • 2-[(3-Fluorophenyl)sulfanyl]-1-phenylethan-1-one
  • 2-[(3-Chlorophenyl)sulfanyl]-1-phenylethan-1-one

Uniqueness

2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-(3-methoxyphenyl)sulfanyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANNMCDACNUVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572641
Record name 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-91-4
Record name 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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